molecular formula C18H20F3N3O B10941242 1-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]azepane

1-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]azepane

Cat. No.: B10941242
M. Wt: 351.4 g/mol
InChI Key: NBIFIIZWHDFYRR-UHFFFAOYSA-N
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Description

1-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]azepane is a complex organic compound with the molecular formula C18H20F3N3O . This compound features a pyrimidine ring substituted with a methoxyphenyl group and a trifluoromethyl group, along with an azepane ring. The presence of these functional groups makes it a compound of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]azepane can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically employs boron reagents and palladium catalysts under mild conditions. The reaction conditions can be tailored to achieve high yields and selectivity.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The choice of reagents and catalysts, as well as reaction parameters such as temperature and pressure, are crucial factors in the industrial synthesis of this compound.

Chemical Reactions Analysis

1-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]azepane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions may involve nucleophiles such as amines or halides.

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

1-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]azepane has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it may be used as a probe to study various biochemical pathways and interactions. In medicine, this compound could be investigated for its potential therapeutic properties, such as its ability to modulate specific molecular targets.

In the industrial sector, 1-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]azepane may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 1-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]azepane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound’s binding affinity and selectivity towards its targets . The methoxyphenyl group may also contribute to the compound’s overall activity by influencing its electronic properties and steric interactions.

Comparison with Similar Compounds

1-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]azepane can be compared with other similar compounds, such as trifluoromethyl ketones and methoxyphenyl derivatives . These compounds share some structural similarities but differ in their functional groups and overall properties. The presence of the azepane ring in 1-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]azepane makes it unique and may impart distinct chemical and biological activities.

Similar compounds include:

  • Trifluoromethyl ketones
  • Methoxyphenyl derivatives
  • Pyrimidinyl compounds

These comparisons highlight the uniqueness of 1-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]azepane and its potential for various applications in scientific research and industry .

Properties

Molecular Formula

C18H20F3N3O

Molecular Weight

351.4 g/mol

IUPAC Name

1-[4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]azepane

InChI

InChI=1S/C18H20F3N3O/c1-25-14-8-6-7-13(11-14)15-12-16(18(19,20)21)23-17(22-15)24-9-4-2-3-5-10-24/h6-8,11-12H,2-5,9-10H2,1H3

InChI Key

NBIFIIZWHDFYRR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NC(=N2)N3CCCCCC3)C(F)(F)F

Origin of Product

United States

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